molecular formula C13H10N4O5 B1143407 2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone CAS No. 1160-76-5

2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone

Cat. No. B1143407
CAS RN: 1160-76-5
M. Wt: 302.24
InChI Key:
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Description

Synthesis Analysis

Arsenic (II) sulfide occurs naturally in the environment as a component of more than 245 minerals, mostly ores containing sulfide along with copper, nickel, lead, cobalt, or other metals. Weathering of rocks converts arsenic sulfides to arsenic trioxide, which enters the arsenic cycle either as dust or by dissolving in rain, rivers, or groundwater, making groundwater contamination by arsenic a serious global threat (Mandal & Suzuki, 2002).

Molecular Structure Analysis

The molecular structure and surface complexation models of arsenic (II) sulfide are critical for understanding its interactions in the environment. These interactions involve outer-sphere and inner-sphere complex models, which explain the sorption mechanisms on solid surfaces like sulfides and (hydro)oxides of Fe, Al, and Mn (Wang & Mulligan, 2008).

Chemical Reactions and Properties

Arsenic (II) sulfide undergoes various chemical reactions under different environmental conditions. For instance, in the presence of Fe3+ or bacteria, the oxidation rates of As-bearing sulfides increase, except for arsenopyrite, where the oxidation by dissolved oxygen does not depend significantly on pH (Lengke, Sanpawanitchakit, & Tempel, 2009).

Physical Properties Analysis

The physical properties of arsenic (II) sulfide, such as solubility and phase behavior, are influenced by environmental factors like pH and redox potential. These properties are crucial for understanding its mobility and bioavailability in water and soil systems.

Chemical Properties Analysis

Arsenic (II) sulfide's chemical properties, including its reactivity towards other elements and compounds, play a significant role in its environmental and health impacts. For example, the transformation of arsenic sulfides leads to the release of arsenic trioxide, a toxic compound with significant health risks (Mandal & Suzuki, 2002).

Scientific Research Applications

  • Chromatographic Analysis : The use of 2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone in chromatographic analysis is well-documented. For instance, it has been used to differentiate and separate various phenolic compounds and derivatives, including 2,4-dinitrophenylhydrazones of different aldehydes (Yang & Chow, 1968). Additionally, the separation of various 2,4-dinitrophenylhydrazones by thin-layer chromatography is a significant application, demonstrating the versatility of 2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone in analytical chemistry (Byrne, 1965).

  • Chemical Structure and Physical Properties : The compound has been studied for its structural characteristics and physical properties. Research has focused on the planarity of the hydrazone skeleton, facilitated by intramolecular hydrogen bonds, which contributes to its unique chemical behavior (Baughman, Martin, Singh & Stoffer, 2004). Similarly, studies on the conversion of 2-hydroxy-4-methoxybenzaldehyde to 2,4-dinitrophenylhydrazone highlight the potential to modify its chemical structure for various applications (Likibi Belline, 2023).

  • Nonlinear Optical Activity and Luminescence : Some studies have reported nonlinear optical activity and luminescence in molecules containing 2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone, which opens up possibilities for its use in materials science and photophysics (Barbazán et al., 2008).

  • Role in Reaction Mechanisms : It has been used in the study of reaction mechanisms, such as the reaction of 2-Hydroxybenzaldehydes with alkynes, alkenes, or allenes, providing insights into the cleavage of the aldehyde C-H bond and the formation of new compounds (Kokubo, Matsumasa, Nishinaka, Miura & Nomura, 1999).

Safety And Hazards

Safety measures for handling 2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

The future directions for 2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone could involve its potential use in antimicrobial applications. A study has shown that phenylhydrazones, including 2,4-Dinitrophenylhydrazone derivatives, have in vitro antimicrobial and resistance modulating activity against a panel of Gram-positive, Gram-negative, and fungal species .

properties

IUPAC Name

2-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O5/c18-13-4-2-1-3-9(13)8-14-15-11-6-5-10(16(19)20)7-12(11)17(21)22/h1-8,15,18H/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOPIKWRRWNIRV-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20418825
Record name 2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20418825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone

CAS RN

1160-76-5
Record name NSC405687
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405687
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20418825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
L Zhao, J Cui, D Cao - Acta Crystallographica Section E: Structure …, 2010 - scripts.iucr.org
The Schiff base of the title compound, C15H14N4O6·C3H7NO, was obtained from the condensation reaction of 3-ethoxy-2-hydroxybenzaldehyde and 2,4-dinitrophenylhydrazine. The …
Number of citations: 1 scripts.iucr.org

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